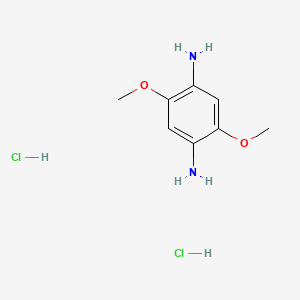

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its applications in the development of high-strength fibers and other advanced materials. This compound is characterized by its two methoxy groups and two amine groups attached to a benzene ring, making it a versatile building block in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride typically involves the reduction of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene. This reaction is carried out in a high-pressure reactor equipped with a gas dispersion stirrer and cooling coils. The reaction mixture includes 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, 400 milliliters of glacial acetic acid, 41 grams (approximately 0.5 moles) of sodium acetate, about 7.0 grams of 10% palladium on carbon (Pd/C), and 100 milliliters of water. Hydrogen gas is introduced into the sealed reactor to achieve a pressure of 400 psi, and the reaction temperature is maintained between 40°C and 50°C .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of high-pressure reactors and catalysts like palladium on carbon ensures efficient and high-yield production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced further to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas and palladium on carbon for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other amine-containing compounds. These products have applications in the synthesis of advanced materials and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

2.1. Anticancer Activity

Research has indicated that derivatives of 2,5-dimethoxybenzene-1,4-diamine exhibit potential anticancer properties. For example, bisantrene (a derivative) has been studied for its effects on various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase II inhibition. Bisantrene has shown effectiveness against several cancer models including colon cancer and lung cancer .

Case Study: Bisantrene Efficacy

- Study Focus : Evaluating the cytotoxic effects of bisantrene on different cancer cell lines.

- Findings : In clonogenic assays, bisantrene demonstrated significant cytotoxicity against mammary gland and lung cancer cells while showing lesser toxicity compared to traditional anthracyclines like doxorubicin.

Material Science Applications

3.1. Polymeric Schiff Bases

The compound can also be utilized in the synthesis of polymeric Schiff bases through polycondensation reactions with various diamines. These materials have applications in energy storage systems such as sodium-ion batteries due to their electroactive properties .

Table 2: Applications of Polymeric Schiff Bases

| Application | Description |

|---|---|

| Energy Storage | Used as redox centers in sodium-ion batteries |

| Adsorption Materials | Effective for removing pollutants from aqueous solutions |

Environmental Applications

Recent studies have explored the use of covalent organic frameworks (COFs) synthesized from derivatives like 2,5-dimethoxybenzene-1,4-diamine for environmental remediation. These materials show promise in adsorbing contaminants such as pharmaceuticals from water sources .

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Diamino-1,4-benzenedithiol dihydrochloride

- 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride

- 2,5-Diamino-1,4-dihydroxybenzene dihydrochloride

Uniqueness

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is unique due to its specific arrangement of methoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of high-strength fibers and other advanced materials, setting it apart from similar compounds .

Biologische Aktivität

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride, also known as 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, is a chemical compound with significant biological activity. Its molecular formula is C8H12N2O2·2HCl, and it has a molecular weight of 241.12 g/mol. This compound is primarily used in biochemical research, particularly in proteomics and as a reagent in various chemical assays.

- Molecular Formula : C8H12N2O2·2HCl

- Molecular Weight : 241.12 g/mol

- CAS Number : 131076-14-7

Biological Activities

The biological activities of this compound encompass various mechanisms and pathways:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. It has been found effective against various bacterial strains and viruses, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Viruses : Demonstrated activity against influenza and herpes simplex viruses.

2. Cell Cycle Regulation

Studies have shown that this compound can influence cell cycle progression. It has been implicated in:

- Inducing apoptosis in cancer cell lines.

- Modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound:

- It may inhibit neuronal apoptosis through modulation of signaling pathways such as PI3K/Akt.

- Exhibits antioxidant properties which could protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Protein Kinases : Inhibits specific kinases involved in cell proliferation and survival.

- Receptors : Modulates G-protein coupled receptors (GPCRs) affecting various signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Influenza A Virus | Notable effect at low concentrations |

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability:

- Cell Line : MCF-7 (breast cancer)

- Concentration Tested : Ranging from 10 µM to 100 µM.

Results showed a dose-dependent decrease in viability with an IC50 value of approximately 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Eigenschaften

IUPAC Name |

2,5-dimethoxybenzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(10)8(12-2)4-5(7)9;;/h3-4H,9-10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXCPRMLAOQWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.